![molecular formula C14H16N6 B2390871 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-56-5](/img/structure/B2390871.png)
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
The compound “3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . These compounds have been of interest in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
Triazolopyrimidines have a unique structure that includes a pyrimidine ring fused with a 1,2,3-triazole ring . This structure allows for a variety of substitutions at different positions on the rings, which can significantly influence the compound’s biological activity .Scientific Research Applications
- Researchers have synthesized and evaluated a series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including our compound of interest, against various human cancer cell lines. Notably, the compound 5-((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (11b) exhibited promising antitumor activity against MGC-803 (gastric cancer) and Hela (cervical cancer) cells .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in regulating lysine methylation, and its overexpression has been associated with certain human malignancies. Compounds based on this scaffold may offer potential as LSD1 inhibitors .
Antitumor Activity
LSD1 Inhibition
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound interacts with USP28 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the deubiquitination of USP28’s substrates, leading to their degradation and ultimately affecting the cellular processes they are involved in .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle progression and DNA damage response pathways . By preventing the deubiquitination and subsequent stabilization of key proteins in these pathways, the compound can induce cell cycle arrest and enhance the sensitivity of cancer cells to DNA-damaging agents .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation . Specifically, it has shown good antitumor activities against several human cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer), and Hela (cervical cancer) cells .
Future Directions
Triazolopyrimidines are a promising class of compounds in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing and studying new triazolopyrimidine derivatives, including “3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine”, to explore their potential therapeutic applications.
properties
IUPAC Name |
3-methyl-N-(3-phenylpropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-20-14-12(18-19-20)13(16-10-17-14)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSZSYZXFGSKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
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